Methyl 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoate
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Overview
Description
Methyl 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoate is an organic compound with a complex structure It is characterized by the presence of a benzoate group attached to a but-1-ynyl chain, which is further substituted with methoxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoate typically involves multi-step organic reactions. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to form the desired product. The reaction conditions often require the use of strong acids and reducing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like nitric acid for nitration or sulfuric acid for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, interacting with nucleophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar reactivity but lacking the but-1-ynyl and methoxy groups.
Methyl 3,4-dimethoxybenzoate: Contains additional methoxy groups on the benzene ring, leading to different reactivity and applications.
Uniqueness
Methyl 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H18O3 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
methyl 4-(4-methoxy-3,3-dimethylbut-1-ynyl)benzoate |
InChI |
InChI=1S/C15H18O3/c1-15(2,11-17-3)10-9-12-5-7-13(8-6-12)14(16)18-4/h5-8H,11H2,1-4H3 |
InChI Key |
FBOCVSINUYYOHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC)C#CC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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